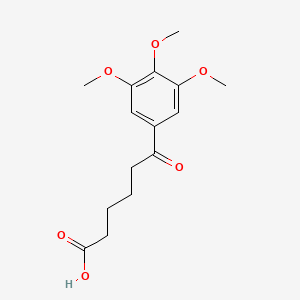
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4,5-Trimethoxyphenylacetic acid” is a methoxycinnamic acid with three methoxy substituents at the 3-, 4- and 5-positions . It has a molecular formula of C11H14O5 .
Synthesis Analysis
There are studies on the synthesis of related compounds. For instance, a study discussed the design, synthesis, and evaluation of 3,4,5-trimethoxyphenyl-based derivatives as dual EGFR/HDAC hybrid inhibitors . Another study discussed the design and synthesis of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trimethoxyphenylacetic acid” has a molecular weight of 226.2259 . It’s also related to “3-(3,4,5-Trimethoxyphenyl)propionic acid” which has a molecular weight of 240.25 .
Chemical Reactions Analysis
While specific chemical reactions involving “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds such as “3,4,5-Trimethoxyphenylacetic acid” are used in the preparation of 3-phenylcoumarins as antidepressant agents .
Physical And Chemical Properties Analysis
“3,4,5-Trimethoxyphenylacetic acid” has a melting point of 117-120 °C, a boiling point of 327.83°C (rough estimate), and a density of 1.2668 (rough estimate). It is soluble in chloroform and methanol .
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Activity
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid: and its derivatives have been studied for their ability to inhibit cholinesterases, which are enzymes that break down neurotransmitters. This property is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where an increase in neurotransmitter levels can help alleviate symptoms. A study has shown that certain derivatives demonstrate selective inhibition, which could lead to the development of targeted therapies .
Anticancer Activity
Research has indicated that derivatives of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines, including breast and lung cancer, showing significant inhibitory effects. The mechanism of action often involves disrupting the cancer cells’ metabolic pathways, leading to apoptosis or programmed cell death .
Antimicrobial Properties
The antimicrobial activity of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid derivatives has been explored, with some compounds displaying effectiveness against a range of bacterial and fungal species. This application is crucial in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Derivatives of 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Neurological Applications
Beyond cholinesterase inhibition, 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid may have broader implications in neurological research. Its impact on neurotransmitter levels could be leveraged in studying brain function and potentially treating other neurological disorders beyond Alzheimer’s disease .
Antioxidant Potential
Oxidative stress is implicated in many chronic diseases, and antioxidants can mitigate this damage. Some studies suggest that 6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid” are not available, related compounds have been studied for their potential use in the treatment of various conditions. For example, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared for their potential anticancer activity .
Eigenschaften
IUPAC Name |
6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-19-12-8-10(9-13(20-2)15(12)21-3)11(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFWATXFXVPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

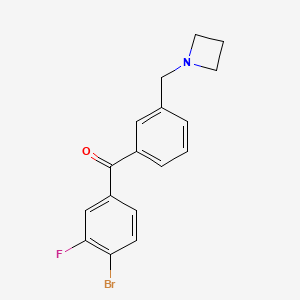
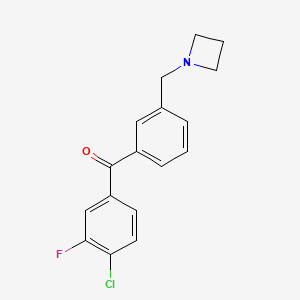
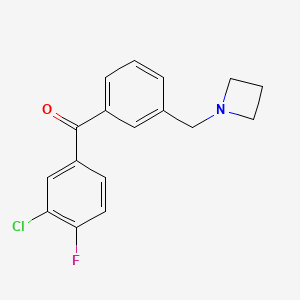
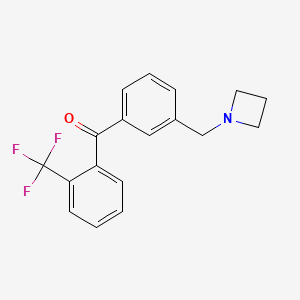



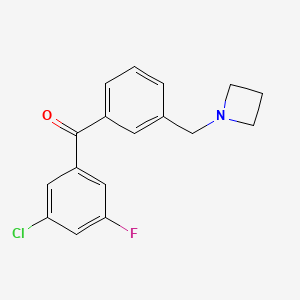
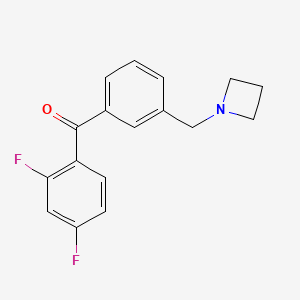

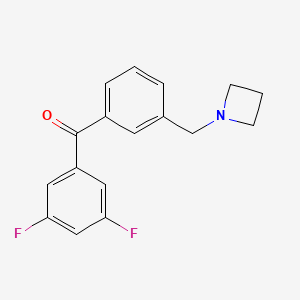
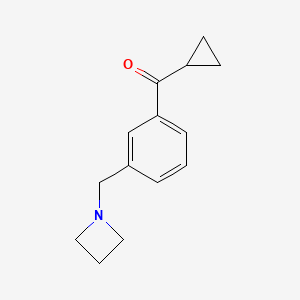
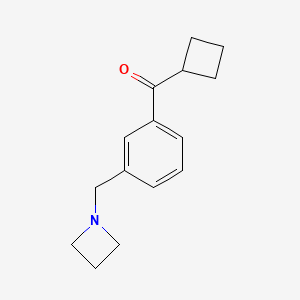
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)